Acetyl Pentapeptide-1

Vue d'ensemble

Description

Il s'agit d'un dérivé acétylé et stable du sh-Pentapeptide-1, un peptide de la thymopoïétine qui mime l'action des protéines immunomodulatrices . Ce composé est largement utilisé dans l'industrie cosmétique pour sa capacité à apaiser les peaux irritées, à renforcer les mécanismes de défense naturels de la peau et à améliorer la synthèse du collagène et des protéines élastiques .

Mécanisme D'action

Target of Action

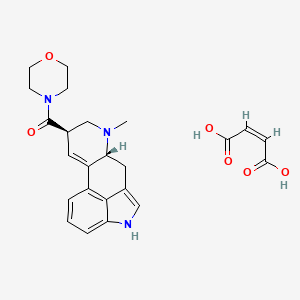

Acetyl Pentapeptide-1, also known as N2-acetyl-L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine, primarily targets the skin’s structural proteins, including collagen and elastin . These proteins are crucial for maintaining the skin’s firmness and elasticity .

Mode of Action

This compound interacts with its targets by enhancing the synthesis of collagen and elastin proteins . It also suppresses interleukins, particularly IL-8, which in turn lessens the release of metalloproteinases (MMPs), especially MMP-9 . MMP-9 is an enzyme responsible for the destruction of Collagen type IV, a crucial component of basement membranes .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of protein synthesis and inflammation. By enhancing the synthesis of collagen and elastin, it promotes the regeneration of the skin matrix cells . Its anti-inflammatory action, achieved by suppressing interleukins, helps prevent the breakdown of these structural proteins .

Pharmacokinetics

As a topical agent, it is generally understood that it is absorbed through the skin, distributed in the applied area, metabolized locally, and excreted through normal skin exfoliation processes .

Result of Action

The action of this compound results in several beneficial effects on the skin. It helps make the skin more firm, ideal for anti-wrinkle applications . It also soothes irritated skin and enhances the skin’s natural defense mechanisms against infections . Overall, it contributes to a firmer, calmer, and more youthful appearance .

Analyse Biochimique

Biochemical Properties

Acetyl Pentapeptide-1 plays a significant role in biochemical reactions, particularly in the context of skin health. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with keratinocytes, the predominant cell type in the epidermis. This compound has been shown to decrease the secretion of interleukin-8 (IL-8) in human keratinocytes, which helps reduce inflammation and irritation . Additionally, it can enhance the skin barrier function by interacting with other oligopeptides, thereby promoting skin hydration and resilience .

Cellular Effects

This compound influences various cellular processes, particularly in skin cells. It affects cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of keratinocytes, this compound helps maintain skin homeostasis and reduces the inflammatory response. This peptide also promotes the expression of genes involved in skin barrier function, leading to improved skin hydration and protection . Furthermore, it can influence cellular metabolism by enhancing the synthesis of proteins essential for maintaining the skin’s structural integrity.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This peptide binds to specific receptors on the surface of keratinocytes, initiating a cascade of intracellular signaling events. These events lead to the inhibition of pro-inflammatory cytokines such as IL-8, thereby reducing inflammation . Additionally, this compound can modulate the activity of enzymes involved in skin barrier function, enhancing the production of structural proteins like filaggrin and involucrin . These interactions collectively contribute to the peptide’s ability to improve skin health and resilience.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this peptide remains stable under standard storage conditions, retaining its efficacy for extended periods . Over time, this compound continues to exert its beneficial effects on skin cells, promoting hydration and reducing irritation. Long-term studies have demonstrated that consistent use of formulations containing this compound leads to sustained improvements in skin barrier function and overall skin health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this peptide effectively reduces skin irritation and enhances barrier function without causing adverse effects . At higher doses, there may be a threshold beyond which no additional benefits are observed, and potential toxic effects could occur. It is crucial to determine the optimal dosage to maximize the benefits while minimizing any risks associated with high concentrations of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways within the skin. It interacts with enzymes and cofactors that regulate the synthesis and degradation of structural proteins and lipids essential for skin barrier function . By modulating these pathways, this compound helps maintain the balance of metabolites necessary for healthy skin. This peptide’s influence on metabolic flux and metabolite levels contributes to its overall efficacy in improving skin health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the peptide’s localization to target sites where it can exert its effects . The distribution of this compound within the skin is crucial for its ability to enhance barrier function and reduce irritation. Proper transport and localization ensure that the peptide reaches the necessary cellular compartments to perform its functions effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This peptide is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The precise localization of this compound allows it to interact with key biomolecules involved in skin barrier function and inflammation regulation. Understanding the subcellular distribution of this peptide is vital for optimizing its use in skincare formulations.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Acétyl Pentapeptide-1 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques pour éviter des réactions secondaires indésirables. La synthèse suit généralement les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur est éliminé de l'acide aminé.

Couplage : Le prochain acide aminé, avec son groupe protecteur, est ajouté et couplé à la chaîne croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la séquence peptidique souhaitée soit obtenue.

Clivage : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

Dans les milieux industriels, la production d'Acétyl Pentapeptide-1 suit des principes similaires, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le processus est optimisé pour garantir une pureté et un rendement élevés, et le produit final est soumis à des contrôles qualité rigoureux pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

L'Acétyl Pentapeptide-1 peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de ponts disulfures si des résidus de cystéine sont présents.

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, le cas échéant, au sein du peptide.

Substitution : Le peptide peut participer à des réactions de substitution, en particulier au niveau des chaînes latérales des acides aminés.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions contrôlées.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou le β-mercaptoéthanol.

Substitution : Divers réactifs en fonction de la réaction de substitution spécifique souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de peptides liés par des ponts disulfures, tandis que la réduction peut produire des peptides contenant des thiols libres .

Applications De Recherche Scientifique

L'Acétyl Pentapeptide-1 a un large éventail d'applications en recherche scientifique :

Industrie cosmétique : Il est utilisé dans les formulations anti-âge et apaisantes pour la peau en raison de sa capacité à améliorer la synthèse du collagène et de l'élastine et à réduire l'irritation de la peau.

Chimie : Il sert de composé modèle pour l'étude de la synthèse et des réactions des peptides.

Mécanisme d'action

L'Acétyl Pentapeptide-1 exerce ses effets en mimant l'action des peptides de la thymopoïétine. Il renforce les mécanismes de défense naturels de la peau en supprimant les interleukines, en particulier l'IL-8, et en réduisant la libération des métalloprotéinases (MMP), en particulier la MMP-9. Cela contribue à prévenir la dégradation des protéines structurelles comme le collagène et l'élastine, conduisant à une peau plus ferme et plus jeune . Le peptide possède également des propriétés apaisantes et anti-inflammatoires, ce qui le rend efficace pour réduire l'irritation de la peau .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétyl Hexapeptide-3 : Connu pour ses propriétés antirides et sa capacité à inhiber la libération de neurotransmetteurs.

Palmitoyl Pentapeptide-4 : Améliore la production de collagène et réduit l'apparence des ridules et des rides.

Pentapeptide-18 : Mime le mécanisme naturel des enképhalines et a des effets de type Botox

Unicité

L'Acétyl Pentapeptide-1 est unique en raison de sa double action apaisante pour les peaux irritées et de renforcement des mécanismes de défense naturels de la peau. Sa capacité à supprimer les interleukines et les métalloprotéinases le distingue des autres peptides, ce qui en fait un ingrédient multifonctionnel dans les formulations cosmétiques .

Propriétés

IUPAC Name |

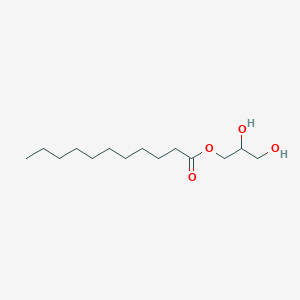

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51N9O10/c1-17(2)26(30(49)40-24(31(50)51)15-19-9-11-20(43)12-10-19)41-29(48)23(16-25(44)45)39-28(47)22(7-4-5-13-33)38-27(46)21(37-18(3)42)8-6-14-36-32(34)35/h9-12,17,21-24,26,43H,4-8,13-16,33H2,1-3H3,(H,37,42)(H,38,46)(H,39,47)(H,40,49)(H,41,48)(H,44,45)(H,50,51)(H4,34,35,36)/t21-,22-,23-,24-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWAYIPLKPVOJZ-LENLALOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

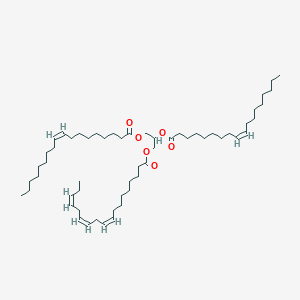

![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)

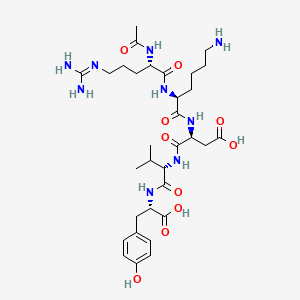

![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)

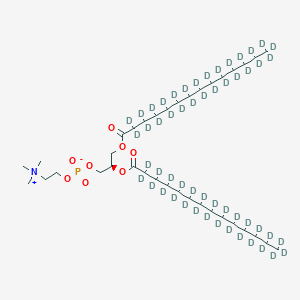

![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)

![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)

![[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026072.png)